Cas no 2639417-37-9 (3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide)

3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-27784294
- [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide
- 2639417-37-9
- 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide
-
- インチ: 1S/C9H16F3NO2S/c10-9(11,12)5-7-2-1-3-8(4-7)6-16(13,14)15/h7-8H,1-6H2,(H2,13,14,15)
- InChIKey: HBXNSBKWGPKTJZ-UHFFFAOYSA-N
- SMILES: S(CC1CCCC(CC(F)(F)F)C1)(N)(=O)=O
計算された属性
- 精确分子量: 259.08538441g/mol
- 同位素质量: 259.08538441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- XLogP3: 2.5
3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27784294-5g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 5g |
$3687.0 | 2023-09-09 | ||
Enamine | EN300-27784294-0.1g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
Enamine | EN300-27784294-10.0g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 | |
Enamine | EN300-27784294-1.0g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-27784294-0.5g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 | |
Enamine | EN300-27784294-1g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 1g |
$1272.0 | 2023-09-09 | ||
Enamine | EN300-27784294-10g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 10g |
$5467.0 | 2023-09-09 | ||
Enamine | EN300-27784294-2.5g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 | |
Enamine | EN300-27784294-0.05g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-27784294-0.25g |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonamide |
2639417-37-9 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 |
3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamideに関する追加情報
Research Briefing on 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide (CAS: 2639417-37-9)
3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide (CAS: 2639417-37-9) is a novel sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a cyclohexylmethanesulfonamide core with a trifluoroethyl substituent, which confers unique physicochemical properties and potential pharmacological activities. Recent studies have explored its synthesis, characterization, and biological evaluation, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
The synthesis of 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide typically involves multi-step organic transformations, starting from cyclohexylmethanol or related precursors. Key steps include sulfonamide formation and introduction of the trifluoroethyl group via nucleophilic substitution or radical reactions. Recent advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for pharmacological studies.
Pharmacological investigations have revealed that 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide exhibits promising activity as a modulator of gamma-aminobutyric acid (GABA) receptors. Preliminary in vitro studies demonstrate its ability to potentiate GABAergic neurotransmission at sub-micromolar concentrations, suggesting potential applications in anxiety disorders, epilepsy, and sleep-related conditions. The trifluoroethyl moiety appears to play a crucial role in receptor binding and metabolic stability.
Recent pharmacokinetic studies in rodent models indicate favorable absorption and distribution characteristics, with particularly good blood-brain barrier penetration. The compound shows moderate plasma protein binding (approximately 85-90%) and a half-life of 4-6 hours in mice. Metabolic profiling reveals that the sulfonamide group remains intact during phase I metabolism, while phase II conjugation occurs primarily at the hydroxyl group when present in derivatives.
Structure-activity relationship (SAR) studies have identified the cyclohexyl ring and sulfonamide group as essential for biological activity, while modifications to the trifluoroethyl moiety significantly affect potency and selectivity. Current research efforts are focused on developing more selective analogs with improved metabolic stability and reduced off-target effects.
In addition to its CNS activity, recent unpublished data suggest potential applications of 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide in metabolic disorders. Preliminary findings indicate modulatory effects on AMP-activated protein kinase (AMPK) signaling, which could have implications for diabetes and obesity treatment. However, these observations require further validation in additional model systems.
The safety profile of 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide appears favorable in acute toxicity studies, with no observed adverse effects at therapeutic doses. However, chronic toxicity data are still limited, and comprehensive safety assessments will be necessary before clinical development can be considered.
Several pharmaceutical companies have included this compound in their preclinical pipelines, with particular interest in its potential as a next-generation anxiolytic or antiepileptic agent. Patent activity surrounding 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide and its derivatives has increased significantly in the past two years, indicating growing commercial interest.
Future research directions likely include optimization of the lead compound, detailed mechanistic studies, and investigation of potential combination therapies. The unique chemical features of 3-(2,2,2-trifluoroethyl)cyclohexylmethanesulfonamide, particularly the combination of sulfonamide and trifluoroethyl groups, may serve as a valuable template for the development of novel therapeutic agents across multiple disease areas.
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